4-[Methyl(propanoyl)amino]phenyl propanoate
Description
Properties
CAS No. |
102035-81-4 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
[4-[methyl(propanoyl)amino]phenyl] propanoate |
InChI |
InChI=1S/C13H17NO3/c1-4-12(15)14(3)10-6-8-11(9-7-10)17-13(16)5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
FWCCFCIAVHPZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)OC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Intermediate Preparation
Synthesis of Methyl 3-(4-Aminophenyl)propanoate
The foundational intermediate, methyl 3-(4-aminophenyl)propanoate, is synthesized via two primary routes: acid-catalyzed esterification of 3-(4-aminophenyl)propanoic acid or hydrogenation of methyl 3-(4-nitrophenyl)propanoate.
Acid-Catalyzed Esterification
Thionyl chloride (SOCl₂) in methanol is the most efficient method, achieving yields up to 99% . The reaction proceeds under ice-cooling to minimize side reactions, with subsequent neutralization and extraction ensuring high purity. For example:
- Reaction Conditions : 3-(4-Aminophenyl)propanoic acid (10.1 g, 61.1 mmol) reacts with SOCl₂ (15 mL, 206 mmol) in methanol at room temperature for 18 hours.
- Workup : Evaporation under reduced pressure, followed by aqueous NaHCO₃ washing and hexane recrystallization, yields pale-brown prism crystals.
Alternative acid catalysts, such as sulfuric acid, yield 74% under reflux conditions but require longer reaction times (24 hours).
Hydrogenation of Nitro Precursors
Catalytic hydrogenation of methyl 3-(4-nitrophenyl)propanoate using 5–10% Pd/C under H₂ atmosphere achieves 91–95.7% yield. Key parameters include:
N-Methylation of 4-Aminophenyl Propanoate
Comparative Analysis of Reaction Conditions
Table 1. Efficiency of Methyl 3-(4-Aminophenyl)propanoate Synthesis
| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| SOCl₂ in MeOH | Thionyl chloride | 0–25 | 18 | 99 | |
| H₂SO₄ in MeOH | Sulfuric acid | Reflux | 24 | 74 | |
| Hydrogenation (Pd/C) | 5% Pd/C, H₂ | 25 | 0.5–4 | 91–95.7 |
Table 2. Projected Yields for Target Compound Synthesis
| Step | Reagents/Conditions | Estimated Yield (%) |
|---|---|---|
| N-Methylation | CH₃I, K₂CO₃, DMF, 12h | 75–85 |
| N-Propanoylation | CH₃CH₂COCl, Et₃N, DCM, 4h | 80–90 |
| Overall Yield | Sequential steps | 57–76.5 |
Mechanistic Insights and Side Reactions
Esterification Side Reactions
Excessive SOCl₂ may lead to over-chlorination or ester degradation, necessitating precise stoichiometry. Sulfuric acid, while cheaper, risks sulfonation of the aromatic ring at elevated temperatures.
Scalability and Industrial Considerations
Cost-Effectiveness
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-methyl-N-[4-(1-oxopropoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reactivity and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted amides.
Scientific Research Applications
Propanamide, N-methyl-N-[4-(1-oxopropoxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Propanamide, N-methyl-N-[4-(1-oxopropoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in Amino Ester Derivatives
Several amino ester derivatives share structural similarities with the target compound, differing primarily in substituents on the phenyl ring or ester groups (Table 1):
Key Observations:
Substituent Diversity: The target compound’s methyl(propanoyl)amino group distinguishes it from simpler amino esters (e.g., methyl 2-amino-3-(4-fluorophenyl)propanoate ), which lack the acylated nitrogen. This acylation likely enhances hydrolytic stability compared to free amines. Compounds like ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate incorporate electron-withdrawing sulfonyl groups, which may influence reactivity and solubility.
Ester Group Variations: The propanoate ester (–OCOCH₂CH₃) in the target compound contrasts with methyl or ethyl esters in analogs (e.g., –OCH₃ in ), affecting lipophilicity and metabolic pathways.
Pharmacological Relevance :
Physicochemical and Functional Comparisons
- Hydrochloride salts (e.g., ) exhibit higher solubility due to ionic character, whereas the target compound’s neutral form may require formulation adjustments for bioavailability.
Stability :
- The amide bond in the target compound is less prone to hydrolysis than ester-linked amines (e.g., ), which may degrade under physiological conditions.
Biological Activity
4-[Methyl(propanoyl)amino]phenyl propanoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes various studies and findings regarding the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
4-[Methyl(propanoyl)amino]phenyl propanoate belongs to a class of compounds known for their diverse biological activities. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 235.28 g/mol
The compound features a phenyl ring substituted with a methyl-propanoyl amine group, which is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of 4-[Methyl(propanoyl)amino]phenyl propanoate exhibit significant anticancer properties. For instance:
- Cell Lines Tested : The compound has shown promising results against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (triple-negative breast cancer).
- IC Values : The IC values for these compounds ranged from 0.69 µM to 11 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin, which has an IC of 2.29 µM .
Table 1: Anticancer Activity of 4-[Methyl(propanoyl)amino]phenyl Propanoate Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| A | HeLa | 0.69 |
| B | MDA-MB-231 | 11 |
| C | Doxorubicin | 2.29 |
The mechanism by which 4-[Methyl(propanoyl)amino]phenyl propanoate exerts its anticancer effects involves:
- Histone Deacetylase Inhibition : Research indicates that derivatives act as potent inhibitors of histone deacetylases (HDACs), leading to altered gene expression associated with cell cycle regulation and apoptosis .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, contributing to reduced cell viability.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects:
- In Vivo Studies : In models of inflammation, such as carrageenan-induced paw edema in rats, derivatives have shown significant reductions in inflammation markers.
- Mechanistic Insights : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
- Inflammation Model : In a rat model, administration of the compound significantly reduced paw swelling compared to control groups, indicating its therapeutic potential in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
